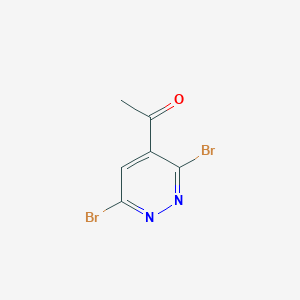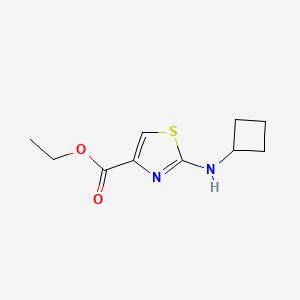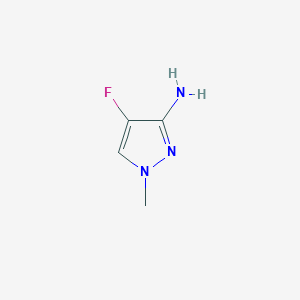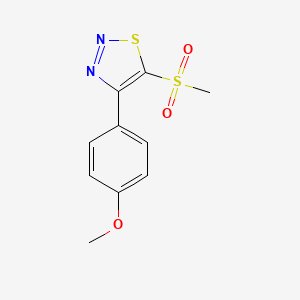
(S)-Morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Morpholine-3-carbonitrile is a chiral compound with a morpholine ring substituted at the 3-position with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Morpholine-3-carbonitrile typically involves the reaction of morpholine with a suitable nitrile precursor under controlled conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with a halogenated nitrile compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(S)-Morpholine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Morpholine-3-carbonitrile largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or participate in other interactions with the active sites of enzymes, influencing their function.
Comparación Con Compuestos Similares
Morpholine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3-Cyanopyridine: Contains a nitrile group but has a different ring structure, leading to different chemical properties and applications.
Piperidine-3-carbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness: (S)-Morpholine-3-carbonitrile’s unique combination of a morpholine ring and a nitrile group provides distinct reactivity and potential for diverse applications compared to its analogs. Its chiral nature also adds to its uniqueness, offering opportunities for enantioselective synthesis and applications in asymmetric catalysis.
Propiedades
Fórmula molecular |
C5H8N2O |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(3S)-morpholine-3-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2/t5-/m0/s1 |
Clave InChI |
OTGILAPKWVHCSM-YFKPBYRVSA-N |
SMILES isomérico |
C1COC[C@@H](N1)C#N |
SMILES canónico |
C1COCC(N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)









![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)

